
2,6-Dimethyl-4-methylideneoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-methylideneoctane is an organic compound with the molecular formula C11H22 It is a branched hydrocarbon, specifically an alkene, characterized by the presence of a double bond at the fourth carbon atom and methyl groups at the second and sixth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts, to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-methylideneoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond or methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-methylideneoctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-methylideneoctane involves its interaction with molecular targets, such as enzymes or receptors. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions, which can modulate its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,6-Dimethyl-4-heptene: An alkene with a similar structure but a shorter carbon chain.
2,4-Dimethyl-6-octene: An isomer with different positions of the double bond and methyl groups.
Uniqueness
2,6-Dimethyl-4-methylideneoctane is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials and pharmaceuticals.
Propiedades
Número CAS |
61063-92-1 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-methylideneoctane |
InChI |
InChI=1S/C11H22/c1-6-10(4)8-11(5)7-9(2)3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
FCBQFJZCLRLYQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(=C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


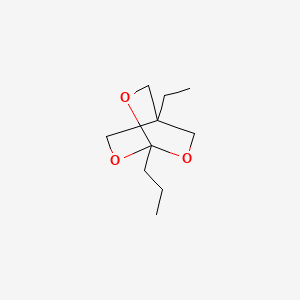
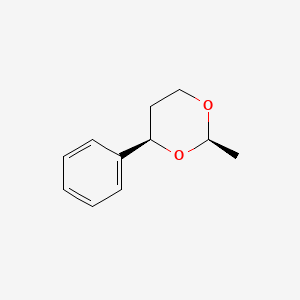
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
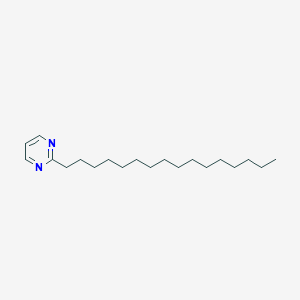
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
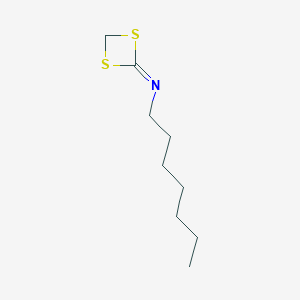

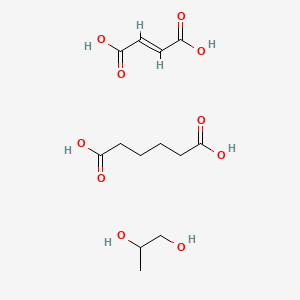
![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

